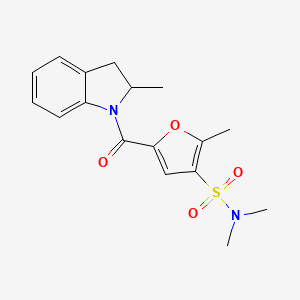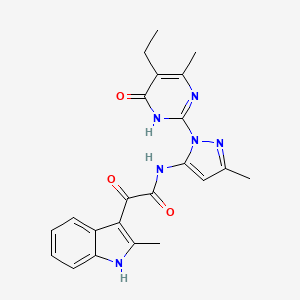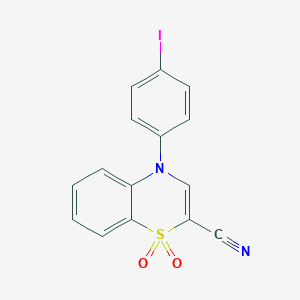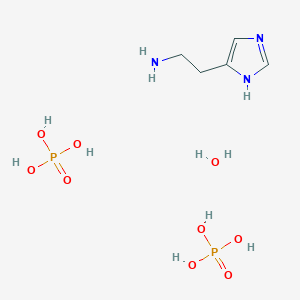![molecular formula C20H13BrN2OS B2372566 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide CAS No. 477569-52-1](/img/structure/B2372566.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide is a useful research compound. Its molecular formula is C20H13BrN2OS and its molecular weight is 409.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
One study elaborates on the synthesis of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes derived from benzothiazole reactions, demonstrating their efficacy in catalyzing Mizoroki−Heck coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis (Yen et al., 2006).
Anticancer Properties
Several studies focus on the antiproliferative activity of benzothiazole derivatives. For instance, a series of 2-(3-aminophenyl)-benzothiazoles have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines, showing significant inhibition and apoptosis induction in specific cell lines (Zhang et al., 2018). Another study on N-1,3-benzothiazol-2-ylbenzamide derivatives found them to exhibit prominent inhibitory effects on cell growth, especially against liver hepatocellular carcinoma and breast cancer cell lines, highlighting their proapoptotic effects (Corbo et al., 2016).
Novel Compound Synthesis
Research into the synthesis of new compounds for potential biological applications has led to the development of 2-arylbenzothiazole compounds with a broad spectrum of bioactivities, including antitumor, antimicrobial, and antifungal properties. The structural versatility and pharmacological importance of these derivatives underscore their significance in drug discovery and development (Weekes & Westwell, 2009).
Mecanismo De Acción
Target of Action
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide is a synthetic compound that has been found to exhibit promising activity against bacterial strains such as Staphylococcus aureus . The primary target of this compound is bacterial cells, particularly those of the Staphylococcus aureus species .
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets and pathways, leading to diverse biological activities . The compound’s interaction with its bacterial targets likely results in changes that inhibit bacterial growth and survival .
Pharmacokinetics
Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth, particularly in Staphylococcus aureus strains . This compound has been found to exhibit bactericidal activity, eliminating S. aureus strains after 24-hour exposure .
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-15-9-3-1-7-13(15)19(24)22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYDDHZIWZUIRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide](/img/structure/B2372485.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2372487.png)
![6-(4-Ethylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372488.png)


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenoxyacetate](/img/structure/B2372493.png)
![3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2372494.png)
![N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2372495.png)
![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2372496.png)
![5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2372497.png)


![1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2372503.png)
